Bactoprenol

Catalog No.
S629881
CAS No.
12777-41-2
M.F
C55H92O
M. Wt
769.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Bactoprenol

CAS Number

12777-41-2

Product Name

Bactoprenol

IUPAC Name

(6E,10E,14E,18E,22E,26E,30E,34E,38E)-3,7,11,15,19,23,27,31,35,39,43-undecamethyltetratetraconta-6,10,14,18,22,26,30,34,38,42-decaen-1-ol

Molecular Formula

C55H92O

Molecular Weight

769.3 g/mol

InChI

InChI=1S/C55H92O/c1-45(2)23-13-24-46(3)25-14-26-47(4)27-15-28-48(5)29-16-30-49(6)31-17-32-50(7)33-18-34-51(8)35-19-36-52(9)37-20-38-53(10)39-21-40-54(11)41-22-42-55(12)43-44-56/h23,25,27,29,31,33,35,37,39,41,55-56H,13-22,24,26,28,30,32,34,36,38,40,42-44H2,1-12H3/b46-25+,47-27+,48-29+,49-31+,50-33+,51-35+,52-37+,53-39+,54-41+

InChI Key

BNAIICFZMLQZKW-CYAIWNQHSA-N

SMILES

CC(CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)C)CCO

Synonyms

bactoprenol

Canonical SMILES

CC(CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)C)CCO

Isomeric SMILES

CC(CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CCC=C(C)C)CCO

The exact mass of the compound Bactoprenol is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Terpenes - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Bactoprenol (undecaprenol), a C55 isoprenoid alcohol comprising 11 isoprene units with an unsaturated alpha-isoprene residue, serves as the universal lipid carrier in bacterial cell wall biogenesis [1]. In its phosphorylated forms, it is essential for the translocation of hydrophilic peptidoglycan precursors (Lipid I and Lipid II) across the hydrophobic cytoplasmic membrane [2]. For procurement professionals and biochemists, Bactoprenol is a highly specialized, non-interchangeable reagent required for the in vitro reconstitution of bacterial translocases (e.g., MraY, WecA) and the development of novel antibiotics targeting the peptidoglycan synthesis pathway [1]. Its specific chain length and saturation profile make it the strict baseline material for any assay evaluating bacterial membrane-bound glycosyltransferases [3].

Attempting to substitute Bactoprenol with more readily available isoprenoids, such as eukaryotic dolichols or short-chain farnesol, fundamentally compromises bacterial enzyme assays and membrane models [1]. Dolichols possess an alpha-saturated isoprene unit and significantly longer carbon chains (typically C90–C100), which severely reduces or completely abrogates binding affinity with bacterial phosphoglycosyltransferases like WecA and PglB [2]. Conversely, short-chain isoprenols (C15–C20) lack the critical hydrophobic length required to span the bacterial membrane core, resulting in absolute catalytic failure (0% activity) in translocase assays [1]. Procurement of exact C55, alpha-unsaturated Bactoprenol is therefore mandatory to maintain assay reproducibility, correct lipid-protein stoichiometry, and valid kinetic data in antibacterial drug screening [3].

Catalytic Efficiency in WecA Assays: Alpha-Unsaturation Dependency

Bacterial phosphoglycosyltransferases exhibit strict selectivity for the alpha-unsaturated isoprene unit of Bactoprenol. In kinetic evaluations of the WecA transferase from T. maritima, the native undecaprenyl phosphate (C55-P) yielded 100% baseline activity (306 nmol/min/mg) [1]. When substituted with dolichyl phosphate (a C55 analog with a saturated alpha-isoprene bond), enzyme activity dropped to approximately 60% [1]. This demonstrates that the specific oxidation state of Bactoprenol is critical for maximum substrate recognition and turnover.

Evidence DimensionWecA transferase activity
Target Compound DataUndecaprenyl phosphate (C55-P, unsaturated) = 100% activity (306 nmol/min/mg)
Comparator Or BaselineDolichyl phosphate (C55-P, alpha-saturated) = ~60% activity
Quantified Difference40% reduction in catalytic activity with the saturated comparator
ConditionsPurified WecA assay, 1.1 mM lipid substrate concentration

Buyers must procure alpha-unsaturated Bactoprenol to ensure maximum signal-to-noise ratios and accurate kinetic modeling in bacterial transferase assays.

Chain-Length Cutoffs for Bacterial Translocases

Short-chain isoprenols cannot function as generic lipid anchors in bacterial cell wall synthesis models. Testing the carbon chain length requirements for WecA revealed that while native C55 Bactoprenol derivatives support full activity, shorter chains such as C15-P (farnesyl) and C20-P (geranylgeranyl) yield 0% detectable activity [1]. Even a C30-P analog only achieved 3% of the native activity, establishing a strict minimum chain length requirement of 35 carbons for functional enzyme-substrate complexation[1].

Evidence DimensionWecA transferase activity by chain length
Target Compound DataC55-P (Bactoprenol-derived) = 100% activity
Comparator Or BaselineC15-P (Farnesyl) and C20-P (Geranylgeranyl) = 0% activity
Quantified DifferenceComplete loss of activity (100% reduction) with short-chain substitutes
ConditionsPurified WecA assay evaluating polyisoprenyl phosphates from C15 to C75

Procurement teams cannot substitute Bactoprenol with cheaper, shorter-chain isoprenols (like farnesol) for bacterial translocase studies, as they are completely inactive.

Orthogonality in Bacterial N-Linked Glycosylation (PglB)

In the engineering of bacterial N-linked glycosylation pathways using Campylobacter jejuni PglB, the enzyme demonstrates absolute specificity for the bacterial lipid carrier. While PglB efficiently transfers glycans from undecaprenyl pyrophosphate carriers (achieving up to 60% glycosylation of acceptor peptides in 3 hours), it completely fails to utilize eukaryotic dolichyl-pyrophosphate glycans, resulting in 0% glycosylation and no significant radioactivity transfer [1]. This strict exclusion is driven by the larger size (30-50 more carbons) and altered terminal oxidation state of dolichol[1].

Evidence DimensionExtent of peptide glycosylation by PglB (3-hour reaction)
Target Compound DataUndecaprenyl pyrophosphate-linked glycans = Efficient transfer (up to 60% completion)
Comparator Or BaselineEukaryotic dolichyl-pyrophosphate glycan = 0% transfer
Quantified DifferenceAbsolute exclusion of the eukaryotic dolichol comparator
ConditionsIn vitro glycosylation assay using radiolabeled glycosyl donors and Im7 mutant acceptor proteins

For synthetic biologists engineering bacterial glycosylation, Bactoprenol is the only viable lipid carrier; eukaryotic dolichols will result in complete pathway failure.

Membrane Span Compatibility for Biomimetic Reconstitution

The biophysical dimensions of Bactoprenol are specifically evolved to match the thickness of bacterial cytoplasmic membranes. Molecular modeling and NMR studies demonstrate that Bactoprenol (C55) adopts a coiled conformation with a head-to-tail length of approximately 22 Å [1]. In contrast, eukaryotic dolichol (C95) measures 32–33 Å [1]. Because the bacterial membrane hydrophobic core is narrower than eukaryotic ER membranes, the 22 Å span of Bactoprenol is essential for proper integration and function of Lipid II flippases and translocases without causing membrane destabilization [1].

Evidence DimensionHead-to-tail molecular length in coiled conformation
Target Compound DataBactoprenol (C55 undecaprenol) = ~22 Å
Comparator Or BaselineEukaryotic dolichol (C95) = 32–33 Å
Quantified Difference~10 Å difference in membrane-spanning length
ConditionsBiophysical modeling and NMR analysis of polyprenols in model membranes

When formulating liposomes or nanodiscs for bacterial membrane protein assays, Bactoprenol must be used to prevent hydrophobic mismatch and ensure correct protein-lipid interactions.

In Vitro Reconstitution of Peptidoglycan Biosynthesis

Bactoprenol is the mandatory precursor for synthesizing Lipid I and Lipid II in cell-free systems. Because enzymes like MraY and MurG require the specific C55 alpha-unsaturated chain for substrate recognition (as opposed to shorter farnesyl chains which yield 0% activity), procuring high-purity Bactoprenol is essential for building functional assays to study bacterial cell wall assembly [1].

Screening of Novel Antibiotics Targeting MraY/WecA

With rising antimicrobial resistance, translocases like MraY are prime drug targets. Assays screening for MraY inhibitors (e.g., tunicamycin analogs) must use Bactoprenol-derived phosphates to ensure accurate baseline kinetics. Using dolichol analogs reduces baseline activity by ~40%, which can skew IC50 calculations and lead to false negatives during high-throughput screening [2].

Engineering Bacterial N-Linked Glycosylation Pathways

Synthetic biology applications utilizing the C. jejuni PglB oligosaccharyltransferase require Bactoprenol to anchor the glycan donor. Since PglB completely rejects eukaryotic dolichyl-pyrophosphate carriers, researchers must procure Bactoprenol to successfully transfer engineered glycans onto target proteins in bacterial expression systems [3].

XLogP3

19.9

Wikipedia

Bactoprenol

Dates

Last modified: 02-18-2024

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